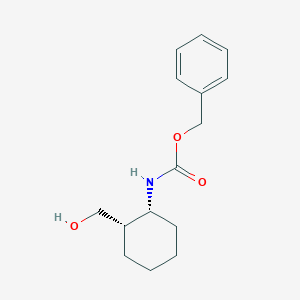

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives has been a subject of interest due to their potential as intermediates in pharmaceutical applications. One study describes the synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, using an iodolactamization as a key step, which is part of a series of potent CCR2 antagonists . Another approach involves microbial dihydroxylation of benzoic acid, followed by oxidative and rearrangement reactions to produce highly functionalized, enantiomerically pure cyclohexanecarboxylic acid derivatives . These methods highlight the versatility and efficiency of producing such compounds with high enantiomeric excess.

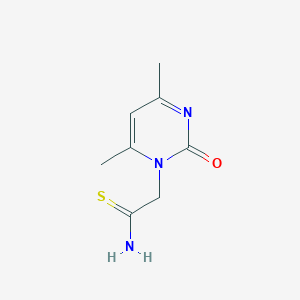

Molecular Structure Analysis

The molecular structure of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate and its derivatives is characterized by the presence of a cyclohexyl ring with a hydroxymethyl group and a carbamate moiety. The stereochemistry of these compounds is crucial for their biological activity. For instance, the absolute stereochemistry of metabolites obtained from the enzymatic dihydroxylation of benzoate esters was determined by comparison with a well-established standard . Additionally, co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids have been characterized by X-ray single-crystal analysis, highlighting the importance of molecular structure in the formation of co-crystals with potential pharmaceutical applications .

Chemical Reactions Analysis

The chemical reactivity of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives is influenced by the functional groups present on the cyclohexyl ring. For example, the cis-cyclohexadienediols obtained from enzymatic dihydroxylation can undergo dimerization through Diels-Alder cycloaddition or be converted into various derivatives, including amino cyclitols and pseudo-sugars . The hydroxy group-containing liquid crystals synthesized from related diols demonstrate the potential for creating materials with unique properties, such as a broad mesophase range and probable hexagonal columnar structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate derivatives are influenced by their molecular structure. The presence of hydroxyl groups can lead to the formation of hydrogen-bonded networks in the crystal lattice, as observed in the co-crystals of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol . The solubility of these compounds can be enhanced through co-crystallization strategies. Additionally, the synthesis of chiral cis-cyclopropanes, which are analogues of alkyl chains, demonstrates the impact of molecular rigidity on the properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is an intermediate for potent CCR2 antagonists. Its enantioselective synthesis involves a key step of iodolactamization, which leads to the highly functionalized intermediate, demonstrating the compound's significance in the synthesis of biologically active molecules (C. Campbell et al., 2009).

Asymmetric Synthesis via Phase Transfer Catalysis

This compound's derivative, benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, has been used as a chiral phase transfer catalyst in the enantioselective alkylation of active methylene compounds. This highlights its utility in asymmetric synthesis, offering a pathway to produce chiral molecules with high enantiomeric excess (K. Saigo, H. Koda, H. Nohira, 1979).

Stereochemical Control in Epoxidation

The stereochemical control during the epoxidation of cis-1-[N-Cbz]-2-[hydroxymethyl]-cyclohex-4-enes, related to benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate, depends on hydroxyl functionalization, which influences ring conformation and thus the outcome of the epoxidation reaction (D. Rotella, 1989).

Biotransformation of Substituted Benzoates

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is structurally related to compounds involved in the biotransformation of substituted benzoates into cis-diols by engineered strains of Pseudomonas, showcasing its relevance in biocatalytic processes and environmental biodegradation (M. Wubbolts, K. Timmis, 1990).

Safety And Hazards

Eigenschaften

IUPAC Name |

benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKOCIWFRPQJLH-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641006 |

Source

|

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate | |

CAS RN |

213672-66-3 |

Source

|

| Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)